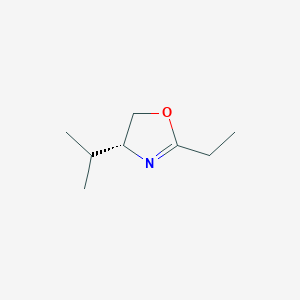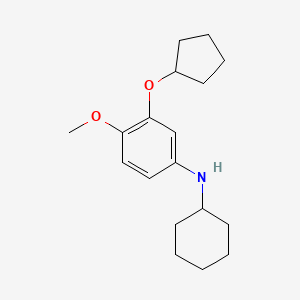![molecular formula C15H14Cl2O2 B12588191 4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol CAS No. 872692-54-1](/img/structure/B12588191.png)
4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol is an organic compound with the molecular formula C15H12Cl2O2 It is characterized by the presence of a phenol group substituted with a 2,2-dichloro-1-(4-methoxyphenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2,2-dichloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 2,2-dichloro-1-(4-methoxyphenyl)ethanol. This intermediate is then subjected to a dehydration reaction to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the dichloroethyl moiety may interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol: This compound has a similar structure but contains an ethenyl group instead of an ethyl group.
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: This compound has an imidazole ring and is studied for its antioxidant and antimicrobial activities.
Uniqueness
4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
872692-54-1 |
|---|---|
Molecular Formula |
C15H14Cl2O2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
4-[(1S)-2,2-dichloro-1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-19-13-8-4-11(5-9-13)14(15(16)17)10-2-6-12(18)7-3-10/h2-9,14-15,18H,1H3/t14-/m0/s1 |
InChI Key |
SRDXVNVNMVXSIH-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)O)C(Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


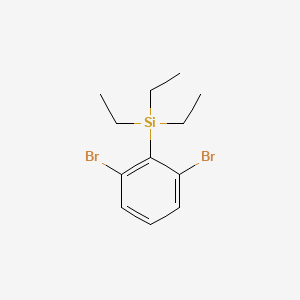
![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)
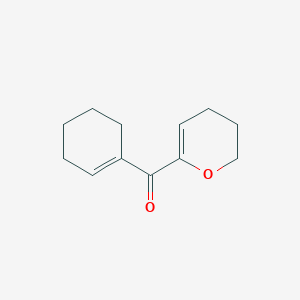
![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)
![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)
![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)
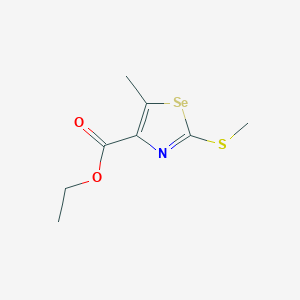
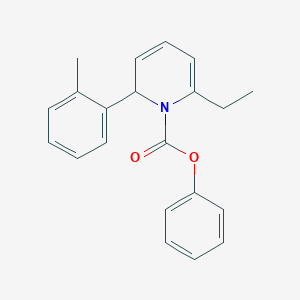
![(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12588175.png)
![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)
